

Application Notes and Protocols for Viral RNA Structure Determination using Chemical Probing

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the structure of viral RNA is paramount for elucidating its function and for the development of novel antiviral therapeutics. Viral RNAs adopt complex secondary and tertiary structures that are crucial for every stage of the viral life cycle, including replication, transcription, translation, and packaging.[1][2][3][4] Chemical probing techniques offer a powerful suite of tools to investigate RNA structure in its native context, providing high-resolution insights into the conformation of viral RNA within cells or even within virions.[1][2][4]

This document provides detailed application notes and protocols for two widely used chemical probing methods for viral RNA structure determination: Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) and Dimethyl Sulfate Mutational Profiling with Sequencing (DMS-MaPseq). These techniques provide nucleotide-resolution information about RNA structure by identifying flexible or accessible regions of the RNA backbone.[6][7]

Principle of Chemical Probing

Chemical probing methods utilize small molecules that react with RNA in a structure-dependent manner.[6][8] Regions of the RNA that are single-stranded or conformationally flexible are more susceptible to chemical modification, while regions that are base-paired or involved in tertiary interactions are protected.[6] The sites of modification are then identified, typically by reverse



transcription, where the chemical adducts cause the reverse transcriptase to stall or incorporate a mismatched nucleotide.[6] The resulting cDNA library is then analyzed by sequencing to generate a reactivity profile for each nucleotide in the RNA, which can be used to model the RNA's secondary and tertiary structure.[9]

Key Chemical Probing Reagents

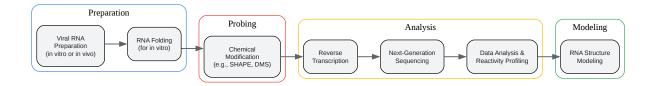
A variety of chemical probes are available, each with its own specificity for different nucleotides and structural features.

Reagent	Abbreviation	Target Nucleotides	Mechanism of Action	Application
N-methylisatoic anhydride	NMIA	Flexible regions	Acylates the 2'- hydroxyl group of the ribose sugar in conformationally flexible nucleotides.[7]	SHAPE
1-methyl-7- nitroisatoic anhydride	1M7	Flexible regions	A more reactive SHAPE reagent suitable for in vivo studies.[8]	SHAPE
Dimethyl sulfate	DMS	Unpaired Adenine and Cytosine	Methylates the N1 position of adenine and the N3 position of cytosine in single-stranded regions.[1][8]	DMS-MaPseq
Diethylpyrocarbo nate	DEPC	Unpaired Adenine	Carbethoxylates the N7 position of adenine in unpaired regions. [10][11]	RNA footprinting



Experimental Workflow Overview

The general workflow for chemical probing experiments involves several key steps, from sample preparation to data analysis.



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General workflow for chemical probing of viral RNA structure.

Application Note 1: SHAPE for Viral RNA Structure Determination

Introduction

SHAPE is a powerful technique that measures the flexibility of the RNA backbone at nucleotide resolution.[7] It uses reagents like NMIA or 1M7 to acylate the 2'-hydroxyl group of ribose sugars in conformationally dynamic regions. This method is applicable to both in vitro transcribed RNA and RNA within living cells, making it highly versatile for studying viral RNA structure in different contexts.

Methodology

A detailed protocol for SHAPE analysis of in vitro transcribed viral RNA is provided below. This protocol is adapted from established methods.[7]

Protocol: SHAPE Modification of In Vitro Transcribed Viral RNA

Materials:



- In vitro transcribed viral RNA
- 3.3× RNA Folding Buffer (e.g., 333 mM HEPES, pH 8.0, 333 mM NaCl, 33 mM MgCl2)
- Dimethyl Sulfoxide (DMSO)
- 32.5 mM N-methylisotoic anhydride (NMIA) in DMSO
- 0.5× TE buffer (5 mM Tris-HCl, pH 8.0, 0.5 mM EDTA)
- 50 mM EDTA
- 20 μg/μL glycogen
- 3 M NaCl
- 100% Ethanol

Procedure:

- RNA Preparation and Folding:
 - Resuspend the in vitro transcribed viral RNA in 0.5× TE buffer.
 - Divide the RNA into two equal aliquots (for the experimental and control samples).
 - Heat the RNA at 95°C for 3 minutes and then place it on ice for 1 minute to denature.
 - Add 0.5 volumes of 3.3× RNA Folding Buffer to each tube.
 - Incubate at 37°C for 20 minutes to allow the RNA to fold.[7]
- Chemical Modification:
 - To the control tube, add 1/9 volume of DMSO. This will be the mock-treated control.
 - To the experimental tube, add 1/9 volume of 32.5 mM NMIA in DMSO.[7]
 - Mix well by pipetting and incubate both tubes at 37°C for 45 minutes.



RNA Precipitation:

- Stop the reaction by adding 1/25 volume of 50 mM EDTA to each tube.
- Add 1/100 volume of 20 μg/μL glycogen, 1/10 volume of 3 M NaCl, and 3 volumes of 100% ethanol.[7]
- Incubate at -70°C for at least 20 minutes to precipitate the RNA.[7]
- Centrifuge at ≥ 12,000 × g for 15 minutes at 4°C to pellet the RNA.[7]
- Carefully remove the supernatant and wash the pellet with 70% ethanol.
- Air dry the pellet and resuspend in nuclease-free water.

Data Analysis and Interpretation

Following modification, the RNA is subjected to reverse transcription with a fluorescently labeled primer. The resulting cDNA fragments are separated by capillary electrophoresis. The raw electropherograms are then processed using software like ShapeFinder to calculate SHAPE reactivities for each nucleotide. Higher reactivity values indicate greater flexibility and are characteristic of single-stranded regions, while lower reactivities suggest base-pairing or other structural constraints.

Application Note 2: DMS-MaPseq for In-Cell Viral RNA Structure Analysis

Introduction

DMS-MaPseq is a robust method for probing RNA structure within living cells.[1][2] DMS methylates the Watson-Crick face of unpaired adenine and cytosine residues. During reverse transcription, the DMS adducts cause the reverse transcriptase to misincorporate nucleotides, creating mutations in the resulting cDNA. These mutations are then identified by deep sequencing, providing a genome-wide map of accessible A and C residues.

Methodology

Methodological & Application





The following protocol provides a general framework for performing DMS-MaPseq on virally infected or transfected cells. This protocol is based on established methodologies.[2]

Protocol: In-Cell DMS Modification for DMS-MaPseq

Materials:

- HEK293T cells transfected with a plasmid containing the full-length viral genome (e.g., HIV-1)
- Phosphate-buffered saline (PBS)
- Dimethyl sulfate (DMS)
- Quenching solution (e.g., containing β-mercaptoethanol)
- RNA extraction kit

Procedure:

- Cell Culture and Transfection/Infection:
 - Culture HEK293T cells to the desired confluency.
 - Transfect the cells with the viral genome-containing plasmid or infect with the virus of interest.
- In-Cell DMS Modification:
 - Wash the cells with PBS.
 - Treat the cells with a solution containing DMS. The optimal concentration and treatment time should be empirically determined for each cell type and virus.
 - For the control sample, treat the cells with a mock solution (without DMS).
- Quenching and RNA Extraction:
 - Quench the DMS reaction by adding a quenching solution.



- Lyse the cells and extract the total RNA using a standard RNA extraction kit.
- Library Preparation and Sequencing:
 - The extracted RNA is used as a template for reverse transcription. The DMS modifications will lead to mutations in the cDNA.
 - Prepare a sequencing library from the cDNA and perform next-generation sequencing.

Data Analysis and Interpretation

The sequencing reads are aligned to the viral genome, and the mutation rates at each adenine and cytosine residue are calculated. Higher mutation rates correspond to greater DMS accessibility and indicate that the nucleotide is likely in a single-stranded conformation. This data can then be used as constraints in RNA secondary structure prediction algorithms to generate more accurate models of the viral RNA structure within the cellular environment.

Data Presentation

The quantitative data from chemical probing experiments are typically presented as reactivity profiles. For comparison between different conditions or viral strains, the data can be summarized in tables.

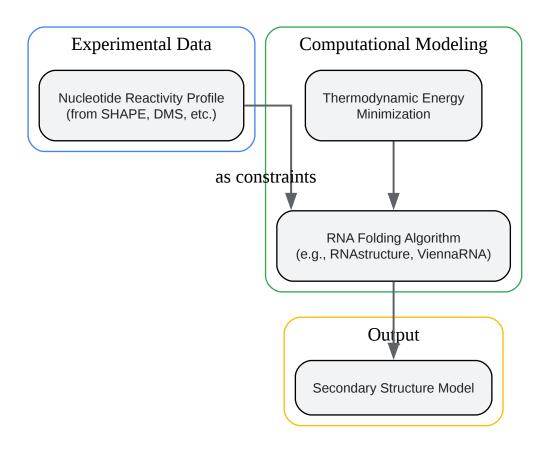
Example Table: SHAPE Reactivity Data for a Viral RNA Element

Nucleotide Position	Reactivity (Control)	Reactivity (Experimental)	Change in Reactivity	Structural Inference
101	0.12	0.85	+0.73	Becomes more flexible
102	0.08	0.79	+0.71	Becomes more flexible
103	0.91	0.15	-0.76	Becomes more structured
104	0.88	0.11	-0.77	Becomes more structured



Logical Relationships in Structure Determination

The process of determining RNA structure from chemical probing data involves integrating experimental data with computational modeling.



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Logic of integrating chemical probing data with computational modeling.

Conclusion

Chemical probing techniques like SHAPE and DMS-MaPseq are indispensable tools for the structural analysis of viral RNAs. They provide high-resolution data that can be used to generate accurate models of RNA structure, both in vitro and in the complex environment of a living cell. This structural information is critical for understanding the mechanisms of viral replication and for the rational design of RNA-targeted antiviral therapies. The detailed protocols and application notes provided here serve as a guide for researchers to apply these powerful techniques to their own viral systems of interest.



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